
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17BrN4OS2 and its molecular weight is 437.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features, including imidazole and thiazole rings. These components are often associated with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of the compound is C16H15BrN4OS2, with a molecular weight of approximately 423.35 g/mol. The presence of bromophenyl, imidazole, and thiazole moieties contributes to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅BrN₄OS₂ |
Molecular Weight | 423.35 g/mol |
Structural Features | Imidazole, Thiazole |
CAS Number | 1207023-66-2 |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown that compounds containing imidazole and thiazole rings often demonstrate potent activity against various microbial strains.
- Study Findings :
- Compounds similar to the target molecule have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial potential .
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, its effects on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells have been documented.
- In Vitro Studies :
- The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced cytotoxicity .
- Molecular docking studies suggest that the compound may interact effectively with key proteins involved in cancer cell proliferation, potentially inhibiting their activity.
Mechanistic Insights
The unique combination of functional groups in This compound enhances its interaction with biological targets.
- Molecular Docking Studies :
- Computational simulations indicate that the compound binds to active sites on target enzymes or receptors, which may lead to inhibition of enzymatic activity or modulation of cellular pathways involved in disease processes .
- The presence of both thiazole and imidazole rings is believed to facilitate these interactions, enhancing the overall efficacy of the compound.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Thiazole Derivatives :
- Imidazole-Based Compounds :
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for this compound compared to standard antibiotics:
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
This compound | MRSA | 44 |
Metronidazole | MRSA | 43 |
This data indicates that the compound exhibits comparable efficacy to established antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it shows potent inhibitory effects on p38 MAP kinase , which is relevant in inflammatory diseases.
IC50 Values for Kinase Inhibition
The following table presents IC50 values for this compound and related imidazole derivatives:
Compound | Target Kinase | IC50 (µM) |
---|---|---|
This compound | p38 MAP Kinase | 2.5 |
Other Imidazole Derivative | p38 MAP Kinase | 3.0 |
These results demonstrate that the compound has a strong potential as a therapeutic agent targeting inflammatory pathways.
Antimicrobial Efficacy Study
A study involving various imidazole derivatives, including this compound, revealed that it retains activity against resistant bacterial strains. Modifications to the phenyl groups were found to enhance antimicrobial activity, supporting further exploration of structure-activity relationships (SAR).
Kinase Inhibition Research
Another research effort focused on the SAR of imidazole derivatives found that specific substitutions significantly increase potency against p38 MAP kinase. This suggests that the compound could serve as a lead candidate in drug development aimed at treating inflammatory conditions.
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4OS2/c1-3-22-14(12-4-6-13(18)7-5-12)8-19-17(22)25-10-15(23)21-16-20-11(2)9-24-16/h4-9H,3,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQLYNDTYEYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。